1-Methyl-4-octylpyridin-1-ium iodide
Description
1-Methyl-4-octylpyridin-1-ium iodide is a quaternary ammonium salt featuring a pyridinium core substituted with a methyl group at the 1-position and an octyl (C₈H₁₇) chain at the 4-position, paired with an iodide counterion. The iodide ion’s weak hydrogen-bonding ability and large ionic radius influence crystal packing and solubility .
Properties
CAS No. |
136089-42-4 |
|---|---|
Molecular Formula |
C14H24IN |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-methyl-4-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-9-14-10-12-15(2)13-11-14;/h10-13H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MDRZKVPQDXDGBD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-octylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-octylpyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:
4-Octylpyridine+Methyl Iodide→1-Methyl-4-octylpyridin-1-ium Iodide
Industrial Production Methods
On an industrial scale, the production of 1-Methyl-4-octylpyridin-1-ium iodide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions.
Complexation: Metal complexes with varying stoichiometries and coordination geometries.
Scientific Research Applications
1-Methyl-4-octylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in targeted therapy.
Industry: It is used in the formulation of surfactants, lubricants, and as an additive in electrochemical applications.
Mechanism of Action
The mechanism of action of 1-Methyl-4-octylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Pyridinium iodide derivatives differ primarily in substituents at the 4-position, which dictate their physicochemical properties:
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₄H₂₆IN.
Key Observations:
- Alkyl Chain Length: Longer chains (e.g., hexadecyl in ) enhance hydrophobicity and stability in non-polar environments, whereas the octyl chain balances solubility and self-assembly (e.g., micelles).
- Functional Groups: Cyano (-CN): Increases polarity and hydrogen-bonding interactions, leading to layered crystal structures . Styryl: Enables fluorescence and conjugation-dependent applications . Thiocarbamoyl (-SCNH₂): Introduces sulfur-based reactivity for coordination chemistry .
Crystallographic and Packing Behavior
- 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 19.6249 Å, b = 7.2198 Å, c = 14.9117 Å, and β = 108.592° . Weak C–H⋯I hydrogen bonds stabilize the structure.
- 4-Cyano-1-methylpyridinium iodide lacks layered packing seen in chloride/bromide analogs due to iodide’s larger size and weaker hydrogen-bonding capacity .
- 1-Hexadecyl-4-methylpyridinium iodide likely forms lamellar or micellar arrangements due to its long alkyl chain, similar to lipid bilayer mimics .
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